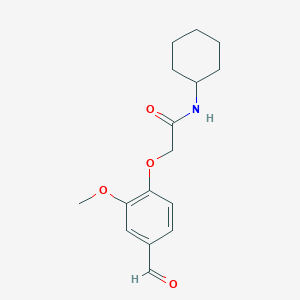

N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide

Description

N-Cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide is a structurally complex acetamide derivative featuring a cyclohexylamine moiety, a 4-formyl-2-methoxyphenoxy substituent, and an acetamide backbone. The formyl group at the para position of the phenoxy ring enhances electrophilic reactivity, while the methoxy group at the ortho position contributes to lipophilicity and steric effects .

Properties

IUPAC Name |

N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-20-15-9-12(10-18)7-8-14(15)21-11-16(19)17-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRLLZIFKSXXPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves the reaction of cyclohexylamine with 2-(4-formyl-2-methoxyphenoxy)acetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

Oxidation: Carboxylic acid derivatives

Reduction: Alcohol derivatives

Substitution: Various substituted phenoxyacetamide derivatives

Scientific Research Applications

N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide is utilized in several scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The nitro group in N-(4-nitrophenyl)-analog significantly increases molecular weight and enhances electrophilic aromatic substitution reactivity compared to the target compound .

- Lipophilicity : The methoxy group in the target compound improves lipophilicity, similar to its role in N-(2-chlorophenyl)-analog, which has a logP influenced by chloro and methoxy substituents .

Physicochemical and Spectroscopic Properties

NMR and MS Data

- N-Cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide: Expected ¹H NMR signals include δ ~9.8 ppm (formyl CH), δ ~6.5–7.5 ppm (aromatic protons), and δ ~3.8 ppm (methoxy OCH₃). HRMS would show [M+H]⁺ ~315.1 .

- N-(4-Nitrophenyl)-analog: Exhibits additional nitro group signals in IR (e.g., 1350–1500 cm⁻¹ for NO₂) and ¹H NMR downfield shifts due to electron withdrawal .

- N-Cyclohexyl-2-(imidazol-2-yl)acetamide : IR shows 1712 cm⁻¹ (C=O), 3445 cm⁻¹ (NH), consistent with acetamide and imidazole moieties .

Biological Activity

N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide is characterized by its unique phenoxyacetamide structure, which is known to influence its biological properties. The structural formula can be represented as follows:

This compound features a cyclohexyl group, a methoxy group on the phenyl ring, and an aldehyde functionality that may contribute to its reactivity and biological interactions.

The biological activity of N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This suggests that N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide may exhibit anti-inflammatory properties through COX inhibition.

- Antimicrobial Activity : Research indicates that derivatives of phenoxyacetamides often possess antimicrobial properties. The presence of the methoxy and formyl groups may enhance the lipophilicity and membrane permeability, facilitating interaction with microbial targets.

Antimicrobial Studies

Several studies have evaluated the antimicrobial activity of related compounds. For instance, derivatives of 2-(4-formyl-2-methoxyphenoxy)acetamide have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(4-formyl-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide | Staphylococcus aureus | 32 µg/mL |

| 2-(4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide | Escherichia coli | 16 µg/mL |

These findings suggest that modifications to the acetamide structure can lead to varying degrees of antimicrobial efficacy.

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds with similar structures can inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators. For example, a study indicated that a related phenoxyacetamide derivative reduced inflammatory markers in cell cultures by over 50% at concentrations as low as 10 µM.

Case Studies

- Anti-diabetic Activity : A series of studies focused on the hypoglycemic effects of phenoxy-acetamides revealed that certain derivatives significantly lowered blood glucose levels in diabetic mouse models. One notable compound exhibited a reduction in blood glucose levels by 38–48%, comparable to established medications like pioglitazone .

- Cytotoxicity Assessments : Research conducted on various acetamides, including derivatives similar to N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide, showed moderate cytotoxicity against cancer cell lines, indicating potential for further development as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.